molecular formula C17H22N2O7S B1235416 Pyrantel citrate CAS No. 5685-86-9

Pyrantel citrate

Cat. No. B1235416
CAS RN: 5685-86-9
M. Wt: 398.4 g/mol
InChI Key: YJGGCARNRYGSPA-IPZCTEOASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Anthelmintic Efficacy in Veterinary Medicine

Pyrantel citrate, primarily known for its use in veterinary medicine, plays a crucial role in combating nematode infections. It is effective against hookworms and roundworms, which are significant threats to animal health and have zoonotic potential, affecting humans as well (Kopp et al., 2008). The kinetic disposition and efficacy of pyrantel citrate in combating nematode infections, particularly in pigs, have been extensively studied. For instance, its efficacy against pyrantel-resistant Oesophagostomum dentatum in pigs was notably explored, highlighting its role in managing anthelmintic resistance (Bjørn et al., 1996).

Resistance and Management Strategies

Research has also focused on understanding the resistance developed by certain nematodes to pyrantel citrate. Studies have documented the level of resistance in strains of Oesophagostomum, a genus of parasitic nematodes, providing insights into the management of drug resistance in veterinary contexts (Bjørn et al., 1989). Additionally, the development of resistance in Danish swine herds to pyrantel citrate, following prolonged and frequent use, has been observed. This highlights the need for effective management practices to mitigate resistance development (Roepstorff et al., 1987).

Comparative Efficacy with Other Anthelmintics

The relative efficacy of pyrantel citrate in comparison to other anthelmintics, such as pyrantel tartrate, has been evaluated in various studies. These include controlled-critical studies and field trials in pigs, demonstrating the effectiveness of pyrantel citrate in reducing egg counts and adult nematode populations (Pratt Se et al., 1981).

Impact on Digestive Transit and Pharmacokinetics

Further research has delved into the disposition of pyrantel in the gastrointestinal tract of pigs and its kinetic behavior influenced by the rate of digesta flow. This research has implications for the drug's efficacy against gastrointestinal parasites and suggests that higher efficacy might be achieved with a high-fiber diet in pigs (Hennessy et al., 2000).

Broader Implications and Clinical Uses

Pyrantel citrate, as part of the pyrimidine class of drugs, has found application in the treatment and control of nematode parasites in various domestic animals. This includes formulations for dogs, cats, horses, swine, cattle, sheep, and goats, demonstrating its broad-spectrum utility in veterinary medicine (Reinemeyer, 2016).

properties

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylic acid;1-methyl-2-[(E)-2-thiophen-2-ylethenyl]-5,6-dihydro-4H-pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2S.C6H8O7/c1-13-8-3-7-12-11(13)6-5-10-4-2-9-14-10;7-3(8)1-6(13,5(11)12)2-4(9)10/h2,4-6,9H,3,7-8H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b6-5+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJGGCARNRYGSPA-IPZCTEOASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN=C1C=CC2=CC=CS2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCCN=C1/C=C/C2=CC=CS2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401034016
Record name Pyrantel citrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401034016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrantel citrate

CAS RN

5685-86-9, 17076-90-3
Record name Pyrimidine, 1,4,5,6-tetrahydro-1-methyl-2-[(1E)-2-(2-thienyl)ethenyl]-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5685-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrantel citrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005685869
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4,5,6-Tetrahydro-1-methyl-2-(2-(2-thienyl)vinyl)pyrimidine citrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017076903
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrantel citrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401034016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-1,4,5,6-tetrahydro-1-methyl-2-[2-(2-thienyl)vinyl]pyrimidine citrate (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.686
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,4,5,6-tetrahydro-1-methyl-2-[2-(2-thienyl)vinyl]pyrimidine citrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.380
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PYRANTEL CITRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1YXE665Z2S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrantel citrate
Reactant of Route 2
Reactant of Route 2
Pyrantel citrate
Reactant of Route 3
Pyrantel citrate
Reactant of Route 4
Pyrantel citrate
Reactant of Route 5
Pyrantel citrate
Reactant of Route 6
Pyrantel citrate

Citations

For This Compound
206
Citations
H Bjørn, DR Hennessy, C Friis - International journal for parasitology, 1996 - Elsevier
… The kinetic disposition of pyrantel citrate and we and their ef&acy again% pyrantek&stant Oesophagostomum detttatnm in pigs. intevaetmai Jmtrmi for Pizmsitoksgy 26: 137~1380. The …
Number of citations: 27 www.sciencedirect.com
A Roepstorff, H Bjørn, P Nansen - Veterinary Parasitology, 1987 - Elsevier
… establish the presence of pyrantel citrate-resistant nodular … In both field trials and experimental infections pyrantel citrate … eg in Herd 4, where pyrantel citrate had never been used, FECD …
Number of citations: 110 www.sciencedirect.com
F Martin, F Dube, O Karlsson Lindsjö, M Eydal… - Parasites & …, 2020 - Springer
… univalens in response to in vitro exposure of the anthelmintic drugs ivermectin, pyrantel citrate and thiabendazole. We found a 250-fold upregulation of a possible target of ivermectin, …
Number of citations: 19 link.springer.com
H Bjørn, A Roepstorff, P Nansen, PJ Waller - Veterinary Parasitology, 1989 - Elsevier
… the level of resistance against pyrantel citrate in strains of Oesophagostomum … pyrantel citrate. After treatment with 1, 2 and 4 times the recommended dose (14 mg kg-') of pyrantel citrate…
Number of citations: 30 www.sciencedirect.com
SR Kopp, AC Kotze, JS McCarthy, RJ Traub… - The Veterinary …, 2008 - Elsevier
Pyrantel, a tetrahydropyrimidine nicotinic agonist anthelmintic, has been used in companion animal medicine since the 1970s to control two important nematode groups, the hookworms …
Number of citations: 52 www.sciencedirect.com
DJ Sheehan, SM Sheehan, AA Marchiondo - Pyrantel Parasiticide Therapy …, 2016 - Elsevier
… The poor efficacy of pyrantel citrate against nematodes … dentatum the efficacy of pyrantel citrate was only 23%, whereas the … Pyrantel citrate was reported in a laboratory study to be …
Number of citations: 6 www.sciencedirect.com
CR Reinemeyer - Pyrantel parasiticide therapy in humans and domestic …, 2016 - Elsevier
… Pyrantel citrate apparently is no longer marketed anywhere in the world. Feed premix formulations of pyrantel citrate for swine were previously available in Europe, with a therapeutic …
Number of citations: 20 www.sciencedirect.com
DR Hennessy, J Praslicka, H Bjørn - Veterinary Parasitology, 2000 - Elsevier
… However, before suggesting modifications to commercial pyrantel citrate formulations to retain pyrantel within the gut lumen, the flow rate of digesta might be considered as a means to …
Number of citations: 4 www.sciencedirect.com
C Gokbulut, AM Nolan, QA McKellar - Journal of veterinary …, 2001 - academia.edu
… Pyrantel citrate was extensively distributed (2.74 L/kg) and rapidly cleared (1.09 L/kg h) following iv administration. After oral administration at a dosage of 32.84 mg/kg bodyweight, …
Number of citations: 21 www.academia.edu
J Jacob, G Tan, I Lange, H Saeed, A Date, S Jarvi - Parasitology, 2021 - cambridge.org
… We expected that pyrantel citrate would be more potent than … was observed by D3 PE with pyrantel citrate and 99% of larvae … This study showed that soluble pyrantel citrate proved to be …
Number of citations: 11 www.cambridge.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.